molecular formula C9H20O2Si B14415188 [(1-Methoxy-2-methylbut-1-en-1-yl)oxy](trimethyl)silane CAS No. 84393-12-4

[(1-Methoxy-2-methylbut-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B14415188
CAS No.: 84393-12-4
M. Wt: 188.34 g/mol
InChI Key: MRHRDJAPCMCIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H18O2Si. It is a derivative of alkanes and is commonly used as a silane reagent. This compound is known for its clear, colorless to almost colorless liquid form and its sensitivity to moisture and acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-2-methylbut-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-2-methyl-1-propene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of (1-Methoxy-2-methylbut-1-en-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-1-trimethylsiloxy-2-methyl-1-propene
  • Methyl trimethylsilyl dimethylketene acetal
  • Dimethylketene methyl trimethylsilyl acetal

Uniqueness

(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a versatile reagent in organic synthesis .

Properties

CAS No.

84393-12-4

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

(1-methoxy-2-methylbut-1-enoxy)-trimethylsilane

InChI

InChI=1S/C9H20O2Si/c1-7-8(2)9(10-3)11-12(4,5)6/h7H2,1-6H3

InChI Key

MRHRDJAPCMCIEK-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(OC)O[Si](C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.